molecular formula C5H9N5O B13143591 3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide

3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B13143591
M. Wt: 155.16 g/mol
InChI Key: VSGQYEWSOROXIX-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst such as alumina-silica-supported manganese dioxide (MnO2) in water . This method is environmentally friendly and provides high yields of the desired product.

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and simplicity. These reactions can be carried out using various catalysts and solvents, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles and hydrazine derivatives, which have significant applications in medicinal chemistry and agrochemicals .

Scientific Research Applications

3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-methyl-1H-pyrazole-5-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C5H9N5O

Molecular Weight

155.16 g/mol

IUPAC Name

5-amino-2-methylpyrazole-3-carbohydrazide

InChI

InChI=1S/C5H9N5O/c1-10-3(5(11)8-7)2-4(6)9-10/h2H,7H2,1H3,(H2,6,9)(H,8,11)

InChI Key

VSGQYEWSOROXIX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NN

Origin of Product

United States

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